(R)-2-Amino-3-(quinolin-2-yl)propanoic acid (R)-2-Amino-3-(quinolin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 170421-67-7
VCID: VC21540818
InChI: InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid

CAS No.: 170421-67-7

VCID: VC21540818

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid - 170421-67-7

Description

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is a synthetic amino acid derivative that has garnered attention in research due to its unique structural properties and potential applications. This compound is characterized by its quinoline moiety attached to an amino acid backbone, which confers it with distinct chemical and biological properties.

Synonyms and Identifiers

  • PubChem CID: 7006697

  • InChI: InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1

  • InChIKey: CRSSRGSNAKKNNI-SNVBAGLBSA-N

  • SMILES: C1=CC=C2C(=C1)C=CC(=N2)CC@HN

Research Findings and Applications

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is primarily used in research settings due to its unique structural features, which make it a valuable compound for studying biological interactions and developing new pharmaceuticals. The quinoline ring system is known for its biological activity, and when combined with an amino acid backbone, it can exhibit a wide range of pharmacological properties.

Availability and Suppliers

This compound is available from various chemical suppliers, including Parchem , Novachem , and SciSupplies . It is often used in research contexts where specific structural analogs are required for biological or chemical studies.

CAS No. 170421-67-7
Product Name (R)-2-Amino-3-(quinolin-2-yl)propanoic acid
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name (2R)-2-amino-3-quinolin-2-ylpropanoic acid
Standard InChI InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
Standard InChIKey CRSSRGSNAKKNNI-SNVBAGLBSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])[NH3+]
Synonyms (R)-2-Amino-3-(quinolin-2-yl)propanoicacid;170421-67-7;(R)-2-AMINO-3-QUINOLIN-2-YL-PROPIONICACID;SCHEMBL839033;CTK7I3098;H-beta-(2-Quinolyl)-D-Ala-OH;MolPort-027-947-920;ZINC2244321;(R)-2-(2-Quinolinylmethyl)glycine;4349AH;AJ-34469;AK-60095;KB-209847;I14-33193
PubChem Compound 7006697
Last Modified Aug 15 2023

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